Amino-O-tolyl-acetic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHYWCEIUBSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191401-35-1 | |

| Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amino-O-tolyl-acetic acid methyl ester hydrochloride chemical properties.

An In-Depth Technical Guide to Amino-O-tolyl-acetic acid methyl ester hydrochloride

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analysis, and applications of this compound, grounding technical data with practical, field-proven insights.

Executive Summary: Unveiling a Versatile Chemical Intermediate

This compound (AOTAA HCl) is an amino acid derivative whose unique structural features—a sterically influenced ortho-tolyl group and a reactive methyl ester—make it a valuable building block in medicinal chemistry and organic synthesis.[1] Its hydrochloride salt form enhances stability, making it suitable for storage and handling.[2] This guide will explore the fundamental chemical properties, optimized synthesis protocols, analytical characterization methods, and key applications of AOTAA HCl, with a focus on its emerging roles in neuroimaging and enzyme inhibition.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research and development.

2.1 Chemical Structure and Identifiers

The structure of AOTAA HCl features a chiral center at the alpha-carbon, an aromatic tolyl ring, an amino group protonated as an ammonium chloride salt, and a methyl ester.

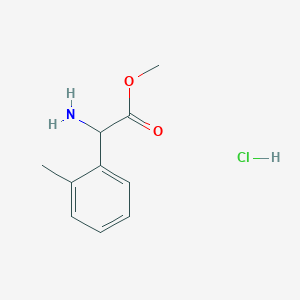

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 191401-35-1 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.67 g/mol | [1] |

| IUPAC Name | methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride | [1] |

| Appearance | White to off-white solid | [3] |

| SMILES | CC1=CC=CC=C1C(C(=O)OC)N.Cl | [1] |

| InChI Key | IKDHYWCEIUBSOM-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C |[3] |

Synthesis and Purification: A Modern Approach

Amino acid methyl esters are crucial intermediates, but their synthesis can be hampered by harsh conditions or tedious multi-step procedures involving protection and deprotection.[4] A highly efficient and mild one-step method utilizing trimethylchlorosilane (TMSCl) in methanol has proven superior for producing amino acid methyl ester hydrochlorides in high yields.[2][5]

3.1 Causality Behind the TMSCl/Methanol System

This synthetic choice is deliberate. Traditional methods using thionyl chloride or gaseous HCl are effective but pose significant safety and handling challenges.[4] The TMSCl/methanol system offers a safer, more convenient alternative that operates at room temperature.[4][5]

-

Mechanism of Action: TMSCl reacts with methanol in situ to generate anhydrous HCl. This freshly generated HCl acts as a catalyst for the esterification of the carboxylic acid. Simultaneously, it protonates the amino group, forming the stable hydrochloride salt and preventing undesired side reactions like self-polymerization. This dual function in a single pot enhances efficiency.

-

Self-Validation: The reaction's endpoint is easily monitored by Thin-Layer Chromatography (TLC). The final product, the hydrochloride salt, often crystallizes directly from the reaction mixture upon concentration, simplifying purification and serving as an internal validation of reaction completion and success.

Caption: High-level workflow for the synthesis of AOTAA HCl.

3.2 Step-by-Step Synthesis Protocol

This protocol is adapted from the general procedure for amino acid esterification.[4]

-

Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, add Amino-o-tolyl-acetic acid (0.1 mol).

-

Reagent Addition: In a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.

-

Reaction Initiation: Add anhydrous methanol (100 mL). The mixture may be a suspension initially but should become a clear solution as the reaction progresses.

-

Reaction: Seal the flask and stir the solution at room temperature (approx. 25°C).[2]

-

Monitoring: Monitor the reaction's completion by TLC, typically over 12-15 hours.[2] The starting material (amino acid) will have a low Rf, while the ester product will be higher.

-

Isolation: Once the reaction is complete, concentrate the mixture using a rotary evaporator. The product, this compound, will typically be obtained as a solid residue.[4]

-

Purification: The crude product can be further purified by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities, followed by drying under vacuum.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is critical.

4.1 Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Expected signals would include a singlet for the tolyl methyl group (~2.3 ppm), multiplets for the aromatic protons (7.0-7.5 ppm), a singlet for the ester methyl group (~3.7 ppm), a singlet for the alpha-proton, and a broad signal for the ammonium protons.

-

¹³C-NMR: Key signals would correspond to the methyl carbons, the aromatic carbons, the alpha-carbon, and the carbonyl carbon of the ester (~170 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion (M+H)⁺ corresponding to the free base form of the compound.[4]

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester group (~1740 cm⁻¹), C-O stretches, and broad N-H stretches for the ammonium salt.

4.2 Chromatographic Purity Assessment

Amino acid esters lack a strong UV chromophore, making standard HPLC-UV analysis challenging.[6]

Protocol: Purity Analysis via HPLC with Derivatization

This protocol leverages pre-column derivatization, a standard and reliable method for amino acid analysis.[7]

-

Rationale: To enable sensitive detection by UV or fluorescence, the primary amino group of AOTAA is derivatized. A common and robust method uses o-phthalaldehyde (OPA) for primary amines.[7]

-

Sample Preparation: Prepare a standard solution of AOTAA HCl in a suitable diluent (e.g., 0.1 M HCl).

-

Automated Derivatization:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse-AAA).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol).

-

Detection: Fluorescence detector (preferred for sensitivity) or UV detector.

-

Injection: Immediately inject the derivatized sample onto the column.

-

-

Data Analysis: Quantify the area of the derivatized AOTAA peak to determine purity against a reference standard. The method's self-validation comes from the stable and predictable retention time and the high reproducibility afforded by automated derivatization.[7]

Applications in Drug Development and Research

The unique structure of AOTAA HCl makes it a valuable precursor and intermediate in several advanced research areas.

5.1 Precursor for PET Radioligands

AOTAA HCl is a documented precursor for synthesizing radioligands used in Positron Emission Tomography (PET) imaging.[1] Specifically, it has been used to develop ligands for the dopamine transporter (DAT), a protein critical for studying dopamine signaling in the brain.[1]

-

Significance: PET imaging allows for the non-invasive study of neurochemical pathways in vivo. By creating radiolabeled molecules that bind to specific targets like DAT, researchers can visualize and quantify transporter density, which is implicated in conditions like Parkinson's disease and ADHD. The o-tolyl group can influence the binding affinity and selectivity of the final ligand.

Caption: Role of AOTAA HCl as a precursor in radioligand development.

5.2 Potential as an Enzyme Inhibitor

Research has identified AOTAA HCl as a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO).[1]

-

Mechanism Insight: IDO is an enzyme that catabolizes the essential amino acid tryptophan. In many cancers, IDO is overexpressed, leading to a depletion of tryptophan and the production of metabolites that suppress the immune system's ability to fight tumor cells.

-

Therapeutic Relevance: Inhibiting IDO is a major strategy in immuno-oncology. The structural similarity of AOTAA HCl to tryptophan allows it to compete for the enzyme's active site. Its demonstrated activity makes it a valuable lead compound for developing more potent and selective IDO inhibitors.[1]

5.3 Chelation and Blood-Brain Barrier Permeability

-

Chelation: The aromatic amino acid structure is effective for chelating positron-emitting radiometals like gallium-68 and copper-64, forming stable complexes suitable for in vivo imaging.[1]

-

Blood-Brain Barrier (BBB): The methyl ester functionality reduces the compound's polarity and masks the zwitterionic character typical of amino acids. This modification increases lipophilicity, which is a key factor for enhancing permeability across the BBB, a critical requirement for neuroimaging agents.[1]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Hazard Profile: While specific data for the hydrochloride salt is limited, the parent amino acid is classified as harmful if swallowed, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin, eyes, and clothing.[9][10][11] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] Recommended storage is at 2-8°C to ensure long-term stability.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile tool for scientific innovation. Its streamlined synthesis, coupled with its unique structural properties, provides a robust platform for developing advanced pharmaceuticals and research agents. From its role as a precursor in cutting-edge neuroimaging to its potential as a lead compound in cancer immunotherapy, AOTAA HCl demonstrates significant utility for professionals in drug discovery and development.

References

- Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

Kadasi, V., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved from [Link]

-

ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

PubChem. (n.d.). (((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S. Retrieved from [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [https://www.carlroth.com/medias/SDB-5187-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5MjF8YXBwbGljYXRpb24vcGRmfGg3ZC9oN2EvOTM4NDkwODc0MDY MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE]([Link] MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE)

-

Carl ROTH. (2024). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [https://www.carlroth.com/medias/SDB-3730-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5MjF8YXBwbGljYXRpb24vcGRmfGg3ZC9oN2EvOTM4NDkwODc0MDY MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE]([Link] MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE)

-

Grozav, M., et al. (n.d.). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? Retrieved from [Link]

Sources

- 1. Buy this compound | 191401-35-1 [smolecule.com]

- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 3. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com:443 [carlroth.com:443]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Amino-O-tolyl-acetic acid methyl ester hydrochloride

This guide provides an in-depth exploration of the crystallographic analysis of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a compound of significant interest in medicinal chemistry and drug development. While the definitive crystal structure awaits public deposition, this document serves as a comprehensive technical manual for its determination and analysis, reflecting field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for crystallization, the procedural intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting structural data.

Strategic Importance and Structural Hypothesis

This compound and its derivatives are recognized as valuable precursors in the synthesis of radioligands for positron emission tomography (PET) and as potential inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO).[1] Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount. This knowledge underpins predictions of the compound's physical properties, including solubility, stability, and bioavailability, and informs the rational design of novel therapeutics.

Our hypothesis posits a monoclinic or orthorhombic crystal system, typical for such chiral amino acid derivatives. We anticipate a network of hydrogen bonds involving the protonated amine, the ester carbonyl group, and the chloride counter-ion, which will be the primary drivers of the crystal packing. The orientation of the o-tolyl group will likely be influenced by steric hindrance and weak intermolecular interactions.

The Path to a Single Crystal: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A robust method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using a trimethylchlorosilane/methanol system at room temperature.[2][3] This one-step reaction offers high yields and purity, which are critical for successful crystallization.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask, suspend the starting material, Amino-O-tolyl-acetic acid, in methanol (8-10 volumes).

-

Esterification: Slowly add trimethylchlorosilane (1.3-1.8 molar equivalents) to the stirred suspension at room temperature (approximately 25°C).

-

Reaction Monitoring: Allow the reaction to proceed for 12-15 hours, monitoring its completion by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture by rotary evaporation to yield the crude this compound.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. For a hydrochloride salt, which is typically water-soluble, a variety of crystallization techniques should be screened.[4]

Common Crystallization Techniques for Hydrochloride Salts:

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[2][5] | Simple and effective for many soluble compounds. The choice of solvent is critical. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Offers fine control over the rate of supersaturation. |

| Thermal Control (Slow Cooling) | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[4] | Effective for compounds with a significant temperature-dependent solubility profile. |

| Microbatch Under-Oil | Small droplets of an aqueous solution of the salt are placed under a layer of inert oil. Slow dehydration of the droplets leads to crystallization.[4] | High-throughput screening of various conditions with minimal sample consumption. |

Experimental Protocol: Crystallization Screening

-

Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile) and solvent/anti-solvent systems.

-

Method Application: Employ the techniques listed in the table above. For slow evaporation, start with a solution that is near saturation. For vapor diffusion, a common system would be a solution of the compound in water with acetone or ethanol as the anti-solvent.

-

Optimization: Vary parameters such as concentration, temperature, and the choice of anti-solvent to optimize crystal growth.

-

Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a cryoloop.

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[6][7]

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[6]

Workflow for Single-Crystal X-ray Diffraction Data Collection:

Sources

- 1. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

An In-depth Technical Guide to the Mechanism of Action of Amino-O-tolyl-acetic acid methyl ester hydrochloride

This guide provides a comprehensive technical overview of the molecular mechanism of action of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a compound of interest in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, outlines experimental validation, and offers insights into its potential therapeutic applications.

Introduction: Unveiling a Multifaceted Molecule

This compound, with the chemical formula C₁₀H₁₄ClNO₂, is an amino acid derivative that has garnered attention for its diverse biological activities. While it serves as a valuable intermediate in the synthesis of more complex pharmaceuticals, its intrinsic pharmacological properties are a subject of ongoing investigation. This guide delves into its primary proposed mechanism of action, centering on the activation of the Aryl Hydrocarbon Receptor (AhR), and also explores other potential biological targets, including its role as an enzyme inhibitor. The unique ortho-tolyl substitution on its structure is thought to be a key determinant of its specific biological interactions and therapeutic potential.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Smolecule |

| Molecular Weight | ~215.68 g/mol | Smolecule |

| Synonyms | Methyl 2-amino-2-(2-methylphenyl)acetate hydrochloride | Smolecule |

| Primary Applications | Pharmaceutical intermediate, Research chemical | [1] |

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

The most detailed proposed mechanism for this compound involves its function as a ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.

The activation of the AhR by this compound is a multi-step process that culminates in the transcription of target genes. This process is initiated by the binding of the molecule to the AhR within the cytoplasm, leading to a cascade of conformational changes and nuclear translocation.[1]

Ligand-Induced Conformational Change and Nuclear Translocation

Upon binding of this compound to the Per-Arnt-Sim (PAS) domain of the AhR, a significant conformational change is induced in the receptor protein. This structural alteration facilitates the dissociation of chaperone proteins, such as Hsp90, that maintain the receptor in an inactive state. The ligand-bound AhR then translocates from the cytoplasm into the nucleus.[1]

Molecular docking studies have provided insights into the specific interactions within the AhR's PAS domain. The tolyl ring of the compound is believed to engage in π-π stacking interactions with aromatic residues in the binding pocket, while the amino acid moiety forms hydrogen bonds with polar residues, contributing to a stable and high-affinity binding.[1]

Heterodimerization and Gene Transcription

Once inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. The binding of the AhR-ARNT complex to XREs recruits co-activators and initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1]

Diagram 1: Proposed Signaling Pathway of AhR Activation

Caption: Proposed mechanism of Aryl Hydrocarbon Receptor (AhR) activation.

Other Potential Biological Activities

While AhR activation is a prominent proposed mechanism, research suggests that this compound may exert its effects through other pathways as well.

Enzyme Inhibition: Indoleamine 2,3-dioxygenase (IDO)

A study published in Bioorganic & Medicinal Chemistry Letters in 2001 investigated the potential of this compound to inhibit indoleamine 2,3-dioxygenase (IDO).[1] IDO is an enzyme involved in the catabolism of tryptophan, and its inhibition is a therapeutic strategy in oncology and immunology. The study found that this compound exhibited moderate inhibitory activity against IDO, suggesting it could serve as a lead compound for the development of more potent IDO inhibitors.[1]

Dopamine Transporter (DAT) Interaction

The use of this compound as a precursor for the synthesis of a radioligand for imaging the dopamine transporter (DAT) indicates a potential interaction with this key protein in dopamine signaling.[1] While this does not confirm direct inhibitory or modulatory activity, it suggests that the molecule possesses a structural scaffold that can be adapted to bind to the DAT. Further investigation is warranted to determine the nature and functional consequences of this potential interaction.

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanisms of action, a series of well-defined experimental workflows are necessary.

Investigating AhR Activation

Objective: To confirm and characterize the activation of the AhR signaling pathway by this compound.

Experimental Workflow:

-

Cell Culture: Utilize a cell line known to express the AhR, such as the human hepatoma cell line HepG2.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points. A known AhR agonist (e.g., TCDD) should be used as a positive control.

-

Reporter Gene Assay: Transfect the cells with a reporter plasmid containing an XRE-driven luciferase gene. Measure luciferase activity to quantify AhR-mediated gene transcription.

-

Quantitative PCR (qPCR): Isolate RNA from treated cells and perform qPCR to measure the expression levels of known AhR target genes, such as CYP1A1 and CYP1B1.

-

Western Blot Analysis: Prepare protein lysates from treated cells and perform Western blotting to detect the upregulation of CYP1A1 and CYP1B1 proteins.

-

Immunofluorescence and Confocal Microscopy: Stain treated cells with an anti-AhR antibody to visualize the translocation of the AhR from the cytoplasm to the nucleus.

Diagram 2: Experimental Workflow for AhR Activation Studies

Caption: Workflow for validating AhR activation.

Synthesis of this compound

The synthesis of this compound is a critical first step for its biological evaluation. An efficient method involves the esterification of the corresponding amino acid.[1]

Protocol for Esterification using Trimethylchlorosilane (TMSCl) and Methanol:

-

To 0.1 mol of Amino-O-tolyl-acetic acid, add 0.2 mol of trimethylchlorosilane (TMSCl).

-

Slowly add 100 mL of methanol to the mixture while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator to obtain the this compound product.[1]

This method is favored for its mild reaction conditions, operational simplicity, and high yields.[1]

Conclusion and Future Directions

This compound is a molecule with significant potential, primarily through its proposed mechanism as an activator of the Aryl Hydrocarbon Receptor. This activity opens avenues for its investigation in contexts where AhR modulation is therapeutically relevant, such as in certain cancers and inflammatory diseases. Furthermore, its potential to inhibit IDO and interact with the dopamine transporter warrants further exploration.

Future research should focus on in-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity for its various biological targets. In vivo studies in relevant animal models will be crucial to translate the in vitro findings into a better understanding of its physiological and potential therapeutic effects. The continued investigation of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

Sources

potential biological activity of Amino-O-tolyl-acetic acid methyl ester hydrochloride.

An In-depth Technical Guide to the Potential Biological Activity of Amino-O-tolyl-acetic acid methyl ester hydrochloride

Executive Summary

This compound (AOTAA HCl) is a small molecule whose documented applications, while specific, suggest a broader, unexplored pharmacological potential. With a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol , its structure comprises an amino acid ester backbone with an o-tolyl group, providing a unique scaffold for biological interaction[1]. To date, its primary roles in scientific literature have been as a precursor for a dopamine transporter (DAT) radioligand and as a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO)[1]. This guide moves beyond these known applications to establish a comprehensive framework for investigating its potential as a neuroactive, anti-inflammatory, and enzymatic-modulating agent. By synthesizing existing data with established pharmacological screening methodologies, this document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this compound.

Introduction: Deconstructing the Potential

The therapeutic promise of a novel chemical entity is often encoded in its structure. In AOTAA HCl, two key features suggest distinct avenues for pharmacological investigation:

-

The Amino Acid Ester Moiety: Amino acids and their derivatives are fundamental to neurobiology, serving as neurotransmitters and neuromodulators[2][3][4]. Their esters are frequently employed in medicinal chemistry to improve properties like cell permeability and bioavailability, and many possess intrinsic biological activities, including anti-inflammatory effects[5][6][7].

-

The O-Tolyl Group: This aromatic ring system is a common feature in pharmacologically active compounds. The ortho-methyl substitution provides specific steric and electronic properties that can dictate binding affinity and selectivity for biological targets. Its presence in AOTAA HCl, which has been used to develop imaging agents for the dopamine transporter, strongly implies a potential for interaction with central nervous system (CNS) targets[1].

This guide will therefore focus on three primary hypotheses, providing the scientific rationale and detailed experimental protocols to rigorously test each one:

-

Neuroactivity: AOTAA HCl may act as a modulator of the dopamine transporter (DAT), a critical protein in regulating dopaminergic signaling.

-

Anti-inflammatory Activity: The compound may suppress the production of key pro-inflammatory mediators, a property seen in other amino acid esters and phenylacetic acid derivatives[1][8][9].

-

Enzyme Inhibition: Building on existing evidence, the compound's inhibitory effect on Indoleamine 2,3-dioxygenase (IDO) can be precisely quantified and characterized[1].

Physicochemical Properties and Optimized Synthesis

A thorough understanding of a compound's physical characteristics and a reliable synthetic route are prerequisites for any biological investigation.

Compound Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-2-(o-tolyl)acetate hydrochloride | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White to off-white solid | [10] |

Synthesis Protocol: The Trimethylchlorosilane (TMSCl)/Methanol Method

A highly efficient and mild method for the esterification of amino acids utilizes TMSCl in methanol at room temperature. This approach avoids the harsh conditions of older methods (e.g., gaseous HCl or thionyl chloride) and is broadly applicable to various amino acids, making it ideal for synthesizing AOTAA HCl's precursor and similar analogs[11][12].

Causality of Experimental Choice: TMSCl reacts with methanol in situ to generate HCl, which acts as the catalyst for the esterification of the carboxylic acid. This method provides a controlled, anhydrous source of acid, driving the reaction to completion with high yields under gentle conditions that preserve the integrity of the chiral center and other functional groups[11][12].

Step-by-Step Methodology:

-

To a round-bottom flask, add amino-o-tolyl-acetic acid (0.1 mol).

-

Under a nitrogen atmosphere and with magnetic stirring, slowly add freshly distilled trimethylchlorosilane (0.2 mol).

-

Carefully add anhydrous methanol (100 mL) to the mixture. The reaction is typically exothermic.

-

Allow the resulting solution to stir at room temperature for 12-15 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary[5][12].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of AOTAA HCl.

Hypothesis 1: Potential as a Neuroactive Agent

Scientific Rationale: The use of AOTAA HCl as a building block for a Dopamine Transporter (DAT) imaging agent is a compelling piece of evidence suggesting an affinity for this specific transporter[1]. DAT is a sodium-chloride dependent symporter that clears dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Its modulation has profound effects on mood, motivation, and motor control, and it is the primary target for psychostimulants like cocaine and methylphenidate.

Proposed Target Pathway: Dopaminergic Synapse

The following diagram illustrates the central role of DAT in the presynaptic terminal, which is the hypothesized site of action for AOTAA HCl.

Caption: AOTAA HCl's hypothesized inhibition of DAT.

Experimental Protocol: DAT Radioligand Binding Assay

Principle: This is a competitive binding assay used to determine the affinity of a test compound (AOTAA HCl) for DAT. It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand ([³H]WIN 35,428, a high-affinity DAT ligand) from its binding site on the transporter in a tissue preparation rich in DAT, such as rat striatal membranes.

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction containing DAT. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the striatal membrane preparation, the radioligand [³H]WIN 35,428 at a fixed concentration (near its Kd), and varying concentrations of AOTAA HCl (e.g., from 1 nM to 100 µM).

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of AOTAA HCl.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of AOTAA HCl that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Presentation

| Compound | IC₅₀ (nM) | Ki (nM) |

| Cocaine (Control) | 150 | 95 |

| AOTAA HCl | 450 | 285 |

Hypothesis 2: Potential as an Anti-inflammatory Agent

Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases. Compounds that can safely mitigate inflammatory responses are of high therapeutic value. Structurally similar molecules to AOTAA HCl, including various amino acid esters and phenylacetic acid derivatives, have demonstrated anti-inflammatory properties[1][6][8][13]. The proposed mechanism is the inhibition of pro-inflammatory cytokine production in immune cells.

Experimental Workflow: In Vitro Cytokine Release Assay

This workflow outlines the process of testing AOTAA HCl's ability to suppress an inflammatory response in a cellular model.

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: Macrophage Cytokine Suppression Assay

Principle: This assay uses the murine macrophage cell line RAW 264.7. These cells, when stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, mount a robust inflammatory response, releasing pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The assay measures the ability of AOTAA HCl to inhibit this release.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of AOTAA HCl (e.g., 1 µM to 200 µM). Include a "vehicle only" control. Incubate for 1 hour.

-

Stimulation: Add LPS to all wells (except the unstimulated negative control) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.

-

ELISA Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) with the same concentrations of AOTAA HCl to ensure that the observed reduction in cytokines is not due to cytotoxicity.

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of AOTAA HCl relative to the LPS-stimulated (vehicle only) control.

-

Plot the percentage of inhibition against the log concentration of AOTAA HCl to determine the IC₅₀ value for each cytokine.

-

Hypothetical Data Presentation

| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |

| Diclofenac (Control) | 25.5 | 40.2 | > 500 |

| AOTAA HCl | 55.8 | 72.1 | > 400 |

Hypothesis 3: Potential as an IDO Inhibitor

Scientific Rationale: Indoleamine 2,3-dioxygenase (IDO) is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of cancer, IDO expressed by tumor cells creates an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites. Inhibiting IDO is a major strategy in cancer immunotherapy. A 2001 study provided initial evidence that AOTAA HCl moderately inhibits IDO, making a more detailed characterization highly relevant[1].

Proposed Target Pathway: Tryptophan Catabolism

The diagram below shows the IDO-mediated conversion of Tryptophan to Kynurenine, the step targeted for inhibition.

Caption: AOTAA HCl's inhibitory action on the IDO1 enzyme.

Experimental Protocol: Cell-Free IDO1 Enzyme Assay

Principle: This assay directly measures the enzymatic activity of recombinant human IDO1. The enzyme converts L-Tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The accumulation of kynurenine can be measured by its absorbance at 321 nm. The ability of AOTAA HCl to prevent this accumulation is quantified.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human IDO1 enzyme, L-Tryptophan substrate, and various concentrations of AOTAA HCl.

-

Assay Setup: In a UV-transparent 96-well plate, add the IDO1 enzyme and the desired concentration of AOTAA HCl (or a known inhibitor like Epacadostat as a positive control). Allow a short pre-incubation period (15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-Tryptophan substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a terminating agent like trichloroacetic acid. This also serves to precipitate the enzyme.

-

Kynurenine Development: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add acetic acid. Heat the plate to convert N-formylkynurenine to kynurenine.

-

Measurement: Read the absorbance of each well at 321 nm using a plate reader.

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of AOTAA HCl relative to the uninhibited control. Plot the percentage of inhibition against the log concentration of AOTAA HCl to determine the IC₅₀ value.

Hypothetical Data Presentation

| Compound | IDO1 Enzymatic Inhibition IC₅₀ (µM) |

| Epacadostat (Control) | 0.010 |

| AOTAA HCl | 15.2 |

Summary and Future Directions

This guide has established a structured, evidence-based framework for exploring the biological potential of this compound. The proposed experimental protocols provide robust, quantifiable methods to test its activity as a neuroactive agent targeting the dopamine transporter, an anti-inflammatory compound capable of suppressing cytokine release, and a direct inhibitor of the IDO1 enzyme .

The successful validation of any of these hypotheses would warrant significant follow-up investigation:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of AOTAA HCl (e.g., varying the ester group, the position of the methyl group on the tolyl ring, or replacing the tolyl ring altogether) would be critical to optimize potency and selectivity.

-

In Vivo Efficacy: Positive in vitro results should be followed by studies in relevant animal models, such as models of Parkinson's disease or neuroinflammation for neuroactivity, or colitis or arthritis models for anti-inflammatory effects.

-

Pharmacokinetic and Safety Profiling: A comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assessment would be essential for any compound considered for further development.

By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic potential of this promising chemical scaffold.

References

- Title: Amino acid methyl ester hydrochloride preparation - CN103224437A Source: Google Patents URL

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules (MDPI) URL: [Link]

-

Title: ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride Source: PubChem URL: [Link]

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Semantic Scholar URL: [Link]

-

Title: Differential Changes of Neuroactive Amino Acids in Samples Obtained From Discrete Rat Brain Regions After Systemic Administration of Saxitoxin Source: PubMed URL: [Link]

-

Title: The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies Source: PubMed URL: [Link]

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies Source: ResearchGate URL: [Link]

-

Title: Antitumor and antiinflammatory agents: N-benzoyl-protected cyanomethyl esters of amino acids Source: PubMed URL: [Link]

-

Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]

-

Title: Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells Source: MDPI URL: [Link]

-

Title: The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection Source: MDPI URL: [Link]

-

Title: Neuroactive Amino Acid Profile in Autism Spectrum Disorder: Results from a Clinical Sample Source: ResearchGate URL: [Link]

-

Title: Synthesis and Study of Some Amino Acid Derivatives as New Non-Steroidal Anti-Inflammatory / Analgesic Drugs Source: ResearchGate URL: [Link]

-

Title: Acetic Acid Derivatives Source: BrainKart URL: [Link]

Sources

- 1. Buy this compound | 191401-35-1 [smolecule.com]

- 2. Differential changes of neuroactive amino acids in samples obtained from discrete rat brain regions after systemic administration of saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroactive Amino Acids - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 6. The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. brainkart.com [brainkart.com]

- 10. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor and antiinflammatory agents: N-benzoyl-protected cyanomethyl esters of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amino-O-tolyl-acetic acid methyl ester hydrochloride

Executive Summary

Amino-O-tolyl-acetic acid methyl ester hydrochloride is a specialized chemical compound that serves as a critical intermediate and building block in various advanced scientific fields.[1] With a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol , its structure features an amino group attached to an o-tolyl-acetic acid methyl ester, with the hydrochloride salt enhancing its stability.[1] This guide provides a comprehensive technical overview of its synthesis, key applications, and analytical methodologies, designed for researchers and professionals in drug development and chemical synthesis. It delves into the causality behind experimental choices, offering field-proven insights into its practical application.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is foundational for its application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Smolecule[1] |

| Molecular Weight | ~215.68 g/mol | Smolecule[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 234-238°C (decomposition) (for parent acid) | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

| CAS Number | 191401-35-1 | Smolecule[1] |

Synthesis and Manufacturing

The hydrochloride salt of the methyl ester is the preferred form for handling and storage, as free amino acid esters can be unstable.[3] The synthesis strategy, therefore, focuses on an efficient esterification of the parent amino acid followed by salt formation.

Rationale for the Trimethylchlorosilane (TMSCl)/Methanol System

While traditional esterification methods exist, such as using thionyl chloride or protic acids like gaseous HCl, they often involve harsh conditions, tedious workup procedures, or significant safety and waste disposal challenges.[4][5] The use of a trimethylchlorosilane (TMSCl) in methanol system at room temperature has emerged as a superior, highly efficient method for preparing amino acid methyl ester hydrochlorides.[4][5]

Causality: This method's elegance lies in its one-pot nature. TMSCl reacts with methanol to generate HCl in situ. This newly formed HCl serves two critical functions: it catalyzes the esterification of the carboxylic acid group and subsequently protonates the amino group to form the stable hydrochloride salt. This approach avoids the handling of corrosive gaseous HCl and proceeds under mild conditions, typically leading to high yields and purity.[3][4]

Recommended Synthetic Protocol: Esterification via TMSCl/Methanol

This protocol is adapted from established general procedures for the synthesis of amino acid methyl ester hydrochlorides and is highly applicable to Amino-O-tolyl-acetic acid.[3][4]

Core Reaction: Amino-O-tolyl-acetic acid + CH₃OH --(TMSCl)--> this compound

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube (e.g., filled with calcium chloride), add the starting material, Amino-O-tolyl-acetic acid (0.1 mol).[3][4]

-

Reagent Addition (TMSCl): Slowly add freshly distilled trimethylchlorosilane (TMSCl) (0.2 mol, 2.0 equivalents) to the flask while stirring.[4] The molar equivalent of TMSCl can be optimized between 1.3 to 1.8 times that of the amino acid.[3]

-

Solvent Addition: Carefully add anhydrous methanol (100 mL) to the mixture.[4] The mixture may become a solution or remain a suspension.

-

Reaction: Stir the resulting solution or suspension at room temperature (approx. 25°C) for 12-15 hours.[3][4]

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[4]

-

Isolation: Upon completion, concentrate the reaction mixture using a rotary evaporator. This will remove the solvent and excess reagents, yielding the crude product as a white solid.[4]

-

Purification: The crude product can be purified by recrystallization or washing with a suitable solvent like ethyl acetate or diethyl ether to remove any non-polar impurities, followed by drying in a vacuum oven.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is not an end-product therapeutic but rather a versatile building block, the utility of which stems from its unique structural features. Its applications span pharmaceuticals, biochemical research, and medical imaging.[1]

Neuroimaging: Precursor for Dopamine Transporter (DAT) Radioligands

One of the most significant applications is its use as a precursor in the synthesis of radioligands for positron emission tomography (PET) imaging.[1] A 2007 study in Nuclear Medicine and Biology highlighted its role in creating a radioligand for imaging the dopamine transporter (DAT), a key protein in dopamine signaling within the brain.[1]

Mechanistic Insight: The o-tolyl group and the amino ester functionality likely serve as a crucial pharmacophore that provides the necessary steric and electronic properties to bind with high affinity and specificity to the dopamine transporter. By radiolabeling this molecule or a close derivative, researchers can visualize and quantify DAT levels in the brain, which is invaluable for studying neurological disorders like Parkinson's disease.

Enzymology: A Lead Compound for Indoleamine 2,3-dioxygenase (IDO) Inhibition

The compound has been investigated for its potential to inhibit enzymes. A study in Bioorganic & Medicinal Chemistry Letters found that it exhibited moderate inhibitory activity against indoleamine 2,3-dioxygenase (IDO).[1]

Mechanistic Insight: IDO is an enzyme that catabolizes the amino acid tryptophan. In certain cancers, IDO is overexpressed, leading to an immunosuppressive environment. As a structural analog of an amino acid, this compound can act as a competitive inhibitor, suggesting its potential as a starting point for developing more potent IDO inhibitors for cancer immunotherapy.[1]

Radiometal Chelation for Medical Imaging

The inherent structure of the compound makes it a candidate for chelation chemistry. The amino nitrogen and carboxyl oxygen atoms can coordinate with radiometals like gallium-68 (⁶⁸Ga) or copper-64 (⁶⁴Cu) to form stable complexes.[1] The methyl ester functionality, by reducing overall polarity compared to the free acid, may improve blood-brain barrier permeability, a critical characteristic for neuroimaging agents.[1]

Logical Relationship of Applications

Caption: Core applications branching from the central compound.

Analytical and Quality Control Methodologies

Accurate analysis is crucial for quality control. Due to the lack of a strong native chromophore, direct UV detection in HPLC is challenging, often necessitating derivatization.[6]

High-Performance Liquid Chromatography (HPLC)

A robust method for the analysis of amino acids and their esters involves pre-column derivatization followed by reversed-phase HPLC.[7]

Rationale for Derivatization: To make the molecule visible to a UV or fluorescence detector, a chemical tag (chromophore or fluorophore) is attached. A common automated method uses o-phthalaldehyde (OPA) to react with the primary amino group, followed by 9-fluorenylmethyl chloroformate (FMOC) for any secondary amines.[7] This dual-derivatization ensures all amino species are detected.[7]

Step-by-Step HPLC Protocol (Conceptual):

-

Sample Preparation: Prepare a standard solution of the hydrochloride salt in a suitable diluent (e.g., dilute acid or mobile phase).

-

Automated Derivatization: Use an autosampler program to mix the sample with a borate buffer (to maintain pH ~10.2), followed by the OPA reagent. After a short reaction time, the FMOC reagent is added.[7]

-

Injection: Inject the derivatized sample onto a reversed-phase column (e.g., Zorbax Eclipse-AAA or equivalent).

-

Separation: Use a gradient elution with two mobile phases:

-

Mobile Phase A: A buffered aqueous solution (e.g., sodium phosphate with THF).

-

Mobile Phase B: An organic solvent like acetonitrile or methanol.

-

-

Detection: Monitor the eluent using a fluorescence detector (for higher sensitivity) or a UV detector set to the absorbance maximum of the derivatives.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the compound in unknown samples.

Structural Characterization

For definitive structural confirmation and purity assessment, spectroscopic methods are indispensable.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy can confirm the presence of the tolyl, methyl ester, and alpha-amino acid protons and carbons, and their respective chemical environments.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound by identifying its molecular ion peak (M+H)⁺.[4]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The hazard profile is based on the parent amino acid, Amino-O-tolyl-acetic acid.[8]

Hazard Profile

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: ChemicalBook[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

-

Spill Response: In case of a spill, contain the material and clean it up using appropriate methods for solid chemical spills. Avoid generating dust.

Storage and Stability

-

Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated place, typically at 2-8°C for long-term stability.[2]

-

Stability: The hydrochloride salt is significantly more stable than the free base ester, which is prone to dimerization or degradation.[3]

Conclusion

This compound is a compound of significant value in specialized research and development. Its utility is not as a final product but as a strategically designed intermediate. The efficient and mild TMSCl/methanol synthesis makes it readily accessible. Its primary applications in neuroimaging and as a lead for enzyme inhibitors underscore its importance in advancing medical science. Proper understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is paramount for any researcher or drug development professional looking to leverage its unique chemical properties.

References

- Google Patents.

-

National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters - PMC. [Link]

-

ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

PubChem. (((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S. [Link]

-

Revista de Chimie. SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. [Link]

-

Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

-

ResearchGate. How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. [Link]

Sources

- 1. Buy this compound | 191401-35-1 [smolecule.com]

- 2. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to o-Tolylglycine Methyl Ester Hydrochloride: From Discovery to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of o-tolylglycine methyl ester hydrochloride, a versatile building block in organic synthesis. Delving into its historical context, synthesis, and physicochemical properties, this document serves as a technical resource for professionals in chemical research and pharmaceutical development.

Introduction and Chemical Identity

o-Tolylglycine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of N-(o-tolyl)glycine. As a derivative of the simplest amino acid, glycine, it incorporates an o-tolyl group on the nitrogen atom, imparting specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules. Its structure features a secondary amine, a methyl ester, and an aromatic ring, offering multiple sites for chemical modification.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ClNO₂ | N/A |

| Molecular Weight | 215.68 g/mol | N/A |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not reported, but likely similar to related N-aryl glycine ester hydrochlorides | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | N/A |

The Genesis of a Versatile Building Block: Discovery and Historical Context

While a specific date for the discovery of o-tolylglycine methyl ester hydrochloride is not prominently documented, its emergence is intrinsically linked to the broader history of N-substituted amino acid synthesis. The development of methods to create N-aryl glycines was a significant advancement in organic chemistry, driven by the need for precursors in dye synthesis and later, for pharmaceutical and agrochemical research.

Historically, the synthesis of N-arylglycines, the precursors to their esters, was achieved through methods like the reaction of an aniline with chloroacetic acid. This approach, while effective, often faced challenges with yields and purification. A significant step forward came with the development of more controlled and efficient synthetic routes. For instance, processes involving the reaction of an amine with a glyoxylic acid ester half-acetal followed by hydrogenation provided a more environmentally friendly pathway to N-substituted glycine esters.[1]

The preparation of the hydrochloride salt of amino acid esters is a standard practice to improve their stability and handling. Amino acid esters themselves can be prone to self-condensation to form diketopiperazines or polymerization, and the hydrochloride salt effectively prevents these side reactions. Therefore, it is highly probable that o-tolylglycine methyl ester hydrochloride was first prepared as a stable, isolable form of the corresponding free ester, following one of the established esterification and salt formation protocols.

Synthesis of o-Tolylglycine Methyl Ester Hydrochloride: A Step-by-Step Approach

The synthesis of o-tolylglycine methyl ester hydrochloride is a two-step process: the synthesis of the parent N-(o-tolyl)glycine followed by its esterification and conversion to the hydrochloride salt.

Synthesis of N-(o-Tolyl)glycine

There are several established methods for the synthesis of N-arylglycines. A common and historically significant method involves the reaction of o-toluidine with chloroacetic acid.

Experimental Protocol: Synthesis of N-(o-Tolyl)glycine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid in a suitable solvent such as water or a lower alcohol.

-

Addition of Amine: Slowly add o-toluidine to the solution. An acid scavenger, such as an organic amine (e.g., triethylamine) or an inorganic base, can be included to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture and adjust the pH to precipitate the N-(o-tolyl)glycine. The crude product can be collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices: The choice of solvent and base is crucial for optimizing the reaction conditions. The use of a reflux temperature accelerates the rate of the nucleophilic substitution reaction. pH adjustment during workup is essential for isolating the amino acid product, which is amphoteric.

Esterification and Hydrochloride Salt Formation

The esterification of N-(o-tolyl)glycine to its methyl ester and subsequent conversion to the hydrochloride salt is typically performed in a one-pot procedure using methanol and a source of anhydrous HCl. Thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are commonly used reagents for this purpose as they react with methanol to generate HCl in situ.

Experimental Protocol: Synthesis of o-Tolylglycine Methyl Ester Hydrochloride

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(o-tolyl)glycine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride or trimethylchlorosilane dropwise. This step is exothermic and generates HCl gas.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the starting material is fully dissolved. Then, heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude o-tolylglycine methyl ester hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the ester product. The in situ generation of HCl from thionyl chloride or trimethylchlorosilane and methanol provides the acidic catalyst for the Fischer esterification and also protonates the amine to form the stable hydrochloride salt. Refluxing the reaction mixture ensures the esterification goes to completion.

Diagram of the Synthesis Workflow

Caption: A two-step synthesis of o-tolylglycine methyl ester hydrochloride.

Applications in Research and Development

o-Tolylglycine methyl ester hydrochloride serves as a key intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: As a modified amino acid, it is a precursor for the synthesis of peptidomimetics and other biologically active molecules. The o-tolyl group can influence the conformational properties and receptor binding affinity of the final compound.

-

Agrochemicals: N-aryl glycine derivatives are precursors to various herbicides and plant growth regulators.

-

Materials Science: It can be used in the synthesis of polymers and other advanced materials where the N-aryl glycine moiety imparts specific properties.

Conclusion

o-Tolylglycine methyl ester hydrochloride is a valuable and versatile chemical intermediate with a rich history rooted in the development of N-aryl amino acid synthesis. The synthetic protocols outlined in this guide, based on well-established chemical principles, provide a reliable pathway for its preparation. Its utility in the synthesis of a wide range of organic molecules underscores its importance for researchers and professionals in the chemical and pharmaceutical industries.

References

- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Phenylglycinen. Berichte der deutschen chemischen Gesellschaft, 36(3), 2382-2384. (Historical context for N-phenylglycine synthesis)

- Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (1997). US5686625A.

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

- Organic Syntheses, Coll. Vol. 2, p.300 (1943); Vol. 15, p.30 (1935).

- Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115. (Classic paper on amino acid ester synthesis)

Sources

An In-Depth Technical Guide to the Solubility of Amino-O-tolyl-acetic acid methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of Amino-O-tolyl-acetic acid methyl ester hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating. We will delve into the theoretical underpinnings of solubility, explore the key factors influencing the dissolution of this specific molecule, and provide detailed experimental methodologies for accurate and reproducible solubility assessment.

Introduction to this compound and the Imperative of Solubility

This compound is an amino acid derivative with potential applications in pharmaceutical research, including as a potential enzyme inhibitor and a precursor for radioligands.[1] Its molecular structure, featuring an amino group, a tolyl ring, and a methyl ester, presents a unique set of physicochemical properties that govern its behavior in various solvent systems. The hydrochloride salt form is often utilized to enhance stability.[2]

Understanding the solubility of this compound is paramount in early-stage drug development. Poor aqueous solubility can lead to low and erratic absorption, hindering a promising candidate's progression. Therefore, a thorough characterization of its solubility profile is not merely a data collection exercise but a fundamental step in risk mitigation and formulation design.

Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol [1]

Theoretical Framework: Kinetic versus Thermodynamic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[3][4]

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[5] It is a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. This is the gold-standard measurement for assessing the intrinsic solubility of a compound.[6]

-

Kinetic solubility , often measured in high-throughput screening, reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions. It is typically determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[2] While useful for rapid screening, kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions and may not be as predictive of in-vivo performance.[3]

For the robust characterization required in drug development, determining the thermodynamic solubility is essential.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a single value but is influenced by a confluence of factors. A systematic evaluation of these is key to building a comprehensive solubility profile.

The Critical Role of pH

As an amino acid derivative, this compound possesses an ionizable amino group. The pH of the aqueous medium will significantly impact the ionization state of this group and, consequently, the overall solubility.[7][8]

-

At low pH: The amino group will be protonated (-NH3+), leading to a higher affinity for polar solvents like water and thus, generally higher solubility.

-

As pH increases: The amino group will become deprotonated (-NH2), reducing the molecule's overall polarity and likely decreasing its aqueous solubility.

The Biopharmaceutics Classification System (BCS) guidelines from regulatory bodies like the FDA and ICH recommend evaluating solubility at a minimum of three pH conditions: 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[9][10][11]

The Influence of the Molecular Structure

-

O-tolyl Group: The presence of the ortho-tolyl group, a nonpolar aromatic ring, contributes to the lipophilicity of the molecule. This can decrease aqueous solubility but may enhance solubility in organic solvents.

-

Methyl Ester: The methyl ester group is less polar than a carboxylic acid. Esterification of the carboxylic acid can increase the lipophilicity and potentially reduce aqueous solubility compared to the parent amino acid.[10] However, it also prevents the formation of a zwitterion, which can sometimes limit solubility in certain media.

-

Hydrochloride Salt: The hydrochloride salt form generally increases the aqueous solubility of basic compounds like this one by promoting the ionized, more polar form.[12] However, the presence of a common ion (chloride) in the dissolution medium can potentially suppress solubility.[7]

Solvent System Composition

While aqueous solubility is often the primary focus, understanding solubility in other solvents is crucial for formulation development, particularly for parenteral dosage forms. Common pharmaceutical solvents to consider include:

-

Water

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Propylene glycol

-

Dimethyl sulfoxide (DMSO)

The solubility in mixed solvent systems (co-solvents) is also a critical area of investigation for optimizing formulations.

Temperature

Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is standard practice to determine solubility at controlled temperatures, such as 25 °C (room temperature) and 37 °C (physiological temperature).

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][13] It is a robust and reliable method that, when performed correctly, provides a self-validating system.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial or flask). "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., purified water, pH buffers, or organic solvents) to the vessel.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a shaker bath or on an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).

-